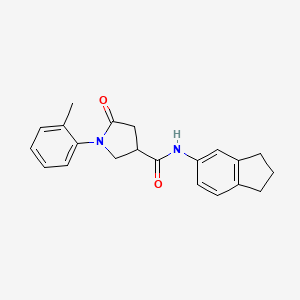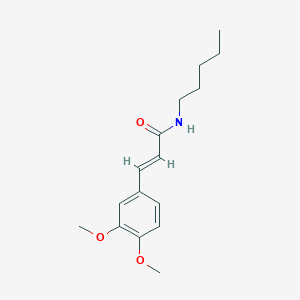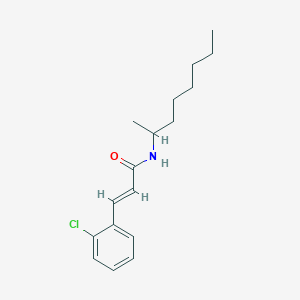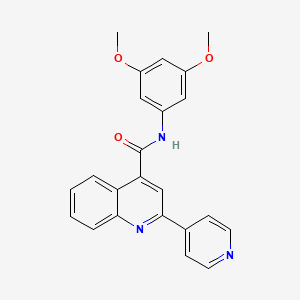
N-(2,3-dihydro-1H-inden-5-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide, also known by its systematic name 2,3-dihydro-1H-inden-5-yl(4-methoxy-2-methylphenyl)methanamine , has the molecular formula C18H21NO with a molecular weight of approximately 267.37 g/mol . This compound is a complex organic molecule with interesting structural features.
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve several steps. One common approach is the condensation of an appropriate amine (such as 4-methoxy-2-methylphenylamine) with a suitable carboxylic acid (e.g., 2,3-dihydro-1H-inden-5-yl-3-carboxylic acid). The resulting amide can then be cyclized to form the pyrrolidine ring.
Reaction Conditions::Amination Step: The amine and carboxylic acid are typically reacted in the presence of a coupling agent (such as DCC or EDC) and a base (such as triethylamine) under mild conditions.
Cyclization Step: Cyclization can be achieved using acid catalysis or other suitable conditions.
Industrial Production Methods:: While research laboratories often use custom synthetic routes, industrial production may involve more efficient and scalable methods. Unfortunately, specific industrial processes for this compound are not widely documented.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions at the indene moiety or the phenyl ring.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Substitution reactions can occur at various positions, leading to different derivatives.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles (e.g., amines, alkoxides) and appropriate solvents.
Major Products:: The major products depend on the specific reaction conditions and regioselectivity. Potential products include alcohols, amides, and substituted derivatives.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated as potential drug candidates due to its unique structure.
Chemical Biology: Used as a probe to study biological processes.
Industry: May serve as a precursor for other compounds.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Properties
Molecular Formula |
C21H22N2O2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H22N2O2/c1-14-5-2-3-8-19(14)23-13-17(12-20(23)24)21(25)22-18-10-9-15-6-4-7-16(15)11-18/h2-3,5,8-11,17H,4,6-7,12-13H2,1H3,(H,22,25) |
InChI Key |
IXLBXNBIOYHQKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC4=C(CCC4)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(2,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11015257.png)
![5-methyl-N-[(4-methylphenyl)methyl]-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B11015264.png)

![1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B11015276.png)
![ethyl 3-[7-(2-tert-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B11015278.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B11015285.png)
![2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B11015290.png)


![Ethyl 4-[4-(4-chloro-2-methylphenoxy)butanoyl]piperazine-1-carboxylate](/img/structure/B11015308.png)
![N-[3-(acetylamino)phenyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11015314.png)
![methyl 4-methyl-2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11015330.png)
![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B11015332.png)
![N-[3-(acetylamino)phenyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11015333.png)
